

# An In-depth Technical Guide to Compound C215: A Novel MmpL3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Compound **C215** is a benzimidazole-based small molecule identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb). It exerts its bactericidal activity by targeting the essential mycolial membrane protein Large 3 (MmpL3), a transporter crucial for the biogenesis of the mycobacterial outer membrane. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the study of **C215**. All quantitative data are summarized for clarity, and key processes are visualized using logical and workflow diagrams.

# **Chemical Structure and Physicochemical Properties**

Compound **C215** is a novel antitubercular agent belonging to the benzimidazole class.[1] Its fundamental chemical and physical properties are summarized below. While specific experimental values for solubility, logP, and pKa are not widely reported in the literature, commercial suppliers indicate solubility in DMSO.[2] Computational predictions suggest high gastrointestinal absorption.[3][4]

Table 1: Chemical and Physical Properties of C215



| Property          | Value                                                                      | Reference(s) |  |
|-------------------|----------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | 1-ethyl-N-((2,4-<br>dichlorophenyl)methyl)-1H-<br>benzo[d]imidazol-5-amine | N/A          |  |
| CAS Number        | 912780-51-9                                                                | [2]          |  |
| Molecular Formula | C17H17Cl2N3                                                                | [2]          |  |
| Molecular Weight  | 334.24 g/mol                                                               | [2]          |  |
| SMILES            | C(CC)N1C=2C(=CC(NCC3=C(<br>Cl)C=C(Cl)C=C3)=CC2)N=C1                        | [2]          |  |
| Solubility        | Soluble in DMSO                                                            | [2]          |  |

# **Biological Activity and Pharmacological Properties**

**C215** demonstrates potent activity against Mycobacterium tuberculosis by inhibiting MmpL3. Its efficacy has been noted both in vitro and in intracellular assays within macrophages.[5]

Table 2: Pharmacological and Cytotoxicity Data for C215

| Parameter    | Value                                                       | Species/Cell Line             | Reference(s) |
|--------------|-------------------------------------------------------------|-------------------------------|--------------|
| Target       | Mycobacterial<br>membrane protein<br>Large 3 (MmpL3)        | Mycobacterium<br>tuberculosis | [1][6]       |
| IC90         | 16 μΜ                                                       | Mycobacterium tuberculosis    | [5]          |
| MIC          | 16.0 μΜ                                                     | Mycobacterium tuberculosis    | [3]          |
| Cytotoxicity | Limited non-specific<br>toxicity against<br>mammalian cells | Mammalian Cells               | [5]          |



## **Mechanism of Action: MmpL3 Inhibition**

The primary mechanism of action of **C215** is the inhibition of the MmpL3 transporter. MmpL3 is an essential protein in Mtb, responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are fundamental components of the protective outer membrane of mycobacteria.[1][6]

By inhibiting MmpL3, **C215** disrupts the mycolic acid biosynthetic pathway. This leads to an accumulation of TMM in the cytoplasm and a depletion of mature mycolic acids (in the form of trehalose dimycolate, TDM) and mycolated arabinogalactan in the cell wall. The resulting structural damage to the cell envelope ultimately leads to bacterial death.[6]

Some MmpL3 inhibitors have been suggested to act indirectly by dissipating the proton motive force (PMF), which powers the transporter.[1] However, evidence also points to direct interaction of various inhibitor classes with the MmpL3 protein itself.[1]





Click to download full resolution via product page

**Caption:** Mechanism of Action of **C215** via MmpL3 Inhibition.

# **Key Experimental Protocols**

The following sections detail standardized methodologies for evaluating the efficacy and mechanism of action of **C215**.

# **Determination of Minimum Inhibitory Concentration** (MIC)

The Resazurin Microtiter Assay (REMA) is a common colorimetric method used to determine the MIC of compounds against Mtb.



Protocol: Resazurin Microtiter Assay (REMA)

- Culture Preparation: Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
- Compound Dilution: Prepare serial dilutions of **C215** in a 96-well microtiter plate.
- Inoculation: Add the Mtb culture to each well, including positive (no drug) and negative (no bacteria) controls.
- Incubation: Seal the plate and incubate at 37°C for 5-7 days.
- Resazurin Addition: Add a sterile solution of resazurin (e.g., 0.01% w/v) to each well.
- Result Interpretation: Incubate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of C215 that prevents this color change.



Click to download full resolution via product page

**Caption:** Workflow for the Resazurin Microtiter Assay (REMA).

### **Mammalian Cell Cytotoxicity Assay**

The MTT assay is used to assess the cytotoxicity of **C215** against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.

Protocol: MTT Assay

- Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **C215** for 48-72 hours.



- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert MTT into purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at approximately 570 nm. The 50% cytotoxic concentration (CC<sub>50</sub>) is calculated from the resulting dose-response curve.

## **Target Engagement & Validation: Lipid Profiling**

To confirm that **C215** inhibits MmpL3's function, lipid extracts from treated Mtb cells can be analyzed for the accumulation of TMM.

Protocol: TMM Accumulation Assay

- Metabolic Labeling: Grow Mtb cultures in the presence of a radiolabeled precursor, such as [14C]-acetic acid.
- Inhibitor Treatment: Treat the cultures with C215 at a concentration at or above its MIC.
- Lipid Extraction: After a defined incubation period, perform a total lipid extraction from the mycobacterial cells.
- Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
- Analysis: Visualize the radiolabeled lipid species using autoradiography. An accumulation of TMM in C215-treated samples compared to untreated controls indicates inhibition of MmpL3mediated transport.

### **Intracellular Efficacy Assay**

This assay evaluates the ability of **C215** to kill Mtb residing within host macrophages.

Protocol: Macrophage Infection Assay



- Macrophage Culture: Differentiate and seed macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) in tissue culture plates.
- Infection: Infect the macrophage monolayer with an Mtb suspension at a defined multiplicity of infection (MOI) for several hours.
- Removal of Extracellular Bacteria: Wash the cells to remove extracellular bacteria.
- Compound Treatment: Add fresh media containing serial dilutions of C215.
- Incubation: Incubate the infected cells for a period of 48-96 hours.
- Quantification of Viable Bacteria: Lyse the macrophages to release intracellular bacteria.
   Serially dilute the lysate and plate on solid agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU). A reduction in CFU in treated wells compared to untreated controls indicates intracellular activity.

#### Conclusion

Compound **C215** is a validated inhibitor of the essential Mtb transporter MmpL3, demonstrating potent whole-cell activity. Its mechanism of action, which targets the crucial process of mycolic acid transport, makes it a valuable lead compound for the development of new antituberculosis therapeutics. The experimental protocols outlined in this guide provide a robust framework for the further characterization and optimization of **C215** and related benzimidazole analogs in drug discovery programs. Further investigation into its in vivo pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]



- 2. C-215 Supplier | CAS 912780-51-9 | AOBIOUS [aobious.com]
- 3. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Compound C215: A Novel MmpL3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663142#chemical-structure-and-properties-of-c215-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com